Bis(selanylidene)hafnium is classified as a transition metal dichalcogenide and falls under the broader category of inorganic compounds. It is particularly noted for its semiconducting properties, making it a candidate for various electronic applications.
The synthesis of bis(selanylidene)hafnium can be achieved through several methods, primarily focusing on chemical vapor transport techniques. The following outlines the primary synthesis route:
The molecular structure of bis(selanylidene)hafnium features a hexagonal lattice configuration typical of many transition metal dichalcogenides. Key aspects include:
Bis(selanylidene)hafnium participates in various chemical reactions that are crucial for its application and manipulation:
The mechanism by which bis(selanylidene)hafnium operates in electronic applications primarily involves its electronic and optical properties. Its layered structure facilitates efficient charge transport and light absorption:
The physical and chemical properties of bis(selanylidene)hafnium are critical for its applications:
Bis(selanylidene)hafnium has a broad range of scientific applications due to its unique properties:
Bis(selanylidene)hafnium, systematically named as hafnium(IV) diselenide, represents a binary inorganic compound with the chemical formula HfSe₂. Its molecular weight is 336.43 g/mol, and it bears the Chemical Abstracts Service (CAS) registry number 12162-21-9. This compound adopts the nomenclature bis(selanylidene)hafnium under IUPAC additive naming conventions, emphasizing the direct hafnium-selenium bonds where selenium assumes a −II oxidation state. Structurally, it crystallizes in the 1T polymorph (space group: P3̅m1), belonging to the cadmium iodide (CdI₂) structure type. In this octahedral coordination geometry, each hafnium atom is sandwiched between two close-packed selenium layers, forming Se−Hf−Se slabs stacked via van der Waals interactions. The unit cell parameters include an interlayer spacing of ~6.0 Å and intraplane Hf−Se bond lengths of ~2.6 Å, as determined through crystallographic analysis [6].
Table 1: Crystallographic Parameters of Bis(selanylidene)hafnium
Property | Value |
---|---|
Crystal System | Monoclinic |
Space Group | P3̅m1 (No. 164) |
Coordination Geometry | Octahedral (1T) |
Hf−Se Bond Length | 2.60 ± 0.02 Å |
Interlayer Spacing | 6.02 Å |
Bis(selanylidene)hafnium’s synthesis and characterization emerged indirectly from broader efforts to exploit hafnium’s materials science potential. Although hafnium itself was discovered in 1923 by Coster and von Hevesy through X-ray spectroscopy of zirconium minerals [2], the targeted preparation of HfSe₂ gained traction only in the late 20th century alongside advancements in transition metal dichalcogenide (TMD) research. Early synthetic routes relied on solid-state reactions between hafnium and selenium at elevated temperatures (>800°C), which often yielded polycrystalline powders with impurities. A significant methodological breakthrough occurred with chemical vapor transport (CVT) techniques, utilizing iodine as a transport agent to grow high-purity single crystals at controlled temperatures (~700–900°C). This process facilitated the isolation of structurally defined HfSe₂ crystals ≥10 mm², enabling fundamental property measurements [6]. The 2010s witnessed refined syntheses, including molecular beam epitaxy (MBE) for thin-film deposition and solution-phase exfoliation of bulk crystals to produce few-layer nanosheets, thereby expanding its experimental utility [6].
As a group IV TMD, bis(selanylidene)hafnium occupies a distinct niche within this material class due to its electronic and thermal characteristics. Unlike semimetallic TiSe₂ or semiconducting MoS₂, HfSe₂ exhibits an indirect bandgap of ~1.1 eV in bulk—closely mirroring silicon’s bandgap—and transitions toward a quasi-direct gap (~1.2 eV) in monolayers. This electronic alignment with silicon technology, coupled with intrinsic high carrier mobility (~3500 cm²/V·s), positions it as a candidate for silicon-compatible nanoelectronics. Its compatibility extends further to hafnium oxide (HfO₂), a high-κ dielectric used in transistors, enabling seamless heterostructure integration without interfacial reactivity [6].
Table 2: Electronic Properties of Bis(selanylidene)hafnium in TMD Context
Property | HfSe₂ | ZrSe₂ | MoS₂ |
---|---|---|---|
Bandgap Type (Bulk) | Indirect | Indirect | Indirect |
Bandgap Magnitude (eV) | 1.1 | 1.2 | 1.3 |
Carrier Mobility (cm²/V·s) | ~3500 | ~1800 | ~200 |
Native High-κ Dielectric | HfO₂ | ZrO₂ | Al₂O₃/SiO₂ |
Functionally, HfSe₂ serves dual roles in optoelectronic and photovoltaic devices. As a channel material in field-effect transistors, it delivers on/off current ratios exceeding 10⁶ and photoresponsivities up to 252 A/W under illumination, outperforming many 2D semiconductors in switching efficiency. In heterojunctions (e.g., with MoSe₂), its work function (~4.5 eV) and band alignment facilitate efficient charge separation, suggesting utility in ultrathin solar cells. Recent studies also leverage its mechanical flexibility and thermal stability (<400°C in air) for flexible electronics [6] [4]. The compound’s emergence underscores the strategic value of heavy group IV TMDs in extending Moore’s Law beyond silicon constraints.
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